molecular formula C22H26N2O3 B14431497 exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide CAS No. 76352-10-8

exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide

Cat. No.: B14431497
CAS No.: 76352-10-8
M. Wt: 366.5 g/mol
InChI Key: NJCUKKMAUOPIPZ-UHFFFAOYSA-N
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Description

exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, including:

    Formation of the benzamide core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Formation of the azabicyclo octane ring: This step involves the construction of the bicyclic structure, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzamide group may yield an amine.

Scientific Research Applications

exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the hydroxy and methoxy groups.

    5-Hydroxy-2-methoxybenzamide: Lacks the azabicyclo octane ring.

    2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the hydroxy group.

Uniqueness: : The presence of the hydroxy, methoxy, and azabicyclo octane ring in exo-5-Hydroxy-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties and biological activities.

Properties

CAS No.

76352-10-8

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C22H26N2O3/c1-27-21-10-9-19(25)13-20(21)22(26)23-16-11-17-7-8-18(12-16)24(17)14-15-5-3-2-4-6-15/h2-6,9-10,13,16-18,25H,7-8,11-12,14H2,1H3,(H,23,26)

InChI Key

NJCUKKMAUOPIPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)O)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4

Origin of Product

United States

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